

# Application Notes and Protocols for PNB-001 Phase 1 Clinical Trial Design

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PNB-001  |           |
| Cat. No.:            | B8263531 | Get Quote |

#### Introduction

PNB-001 (also known as GPP-Balacovin) is a first-in-class new chemical entity with a unique dual mechanism of action, functioning as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1][2][3][4] Cholecystokinin is a peptide hormone found in both the gastrointestinal (GI) tract and the central nervous system, where it interacts with two receptor types, CCK-A ("alimentary") and CCK-B ("brain").[5] The peptide hormone gastrin, which plays a role in gastric acid secretion and cell proliferation, binds to the CCK-B receptor (also known as CCK2). By antagonizing the CCK2 receptor, PNB-001 has demonstrated potent anti-inflammatory, analgesic, and antipyretic properties in preclinical models. These effects are believed to be mediated through the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway.

Preclinical studies have shown **PNB-001** to be highly effective in animal models of inflammatory bowel disease (IBD), neuropathic pain, and lung inflammation. It was found to be ten times more potent than the standard CCK2 antagonist L-365,260 and twenty times more potent than aspirin in pyrexia studies. Given its promising preclinical profile, **PNB-001** has advanced into clinical development for various indications, including IBD, inflammatory pain, and COVID-19.

This document outlines the design and protocols for a Phase 1 clinical trial to evaluate the safety, tolerability, and pharmacokinetics of **PNB-001** in healthy human subjects, a critical first step in its clinical development program.



# **Preclinical Data Summary**

A summary of key preclinical findings for **PNB-001** is presented below, providing the foundational data for initiating human trials.

| Parameter                 | Species/Model                      | Finding                                                  | Reference |
|---------------------------|------------------------------------|----------------------------------------------------------|-----------|
| Pharmacodynamics          |                                    |                                                          |           |
| CCK2 Binding Affinity     | In vitro                           | Binds to CCK2 at 20 nM; 10x more potent than L-365,260.  |           |
| Anti-inflammatory         | Rat (Indomethacin-<br>induced IBD) | Effective at 5 mg/kg and 20 mg/kg p.o.                   | _         |
| Analgesic                 | Mouse (Tail-flick<br>assay)        | 0.5 mg/kg PNB-001<br>comparable to 40<br>mg/kg tramadol. |           |
| Antipyretic               | Preclinical models                 | 20x more potent than aspirin.                            |           |
| Pharmacokinetics          |                                    |                                                          |           |
| Half-life (Microsomes)    | Rat                                | 1.20 minutes                                             | _         |
| Dog / Human               | ~12 minutes                        |                                                          | _         |
| Tmax (Oral)               | Rat (20 mg/kg)                     | 40 minutes                                               | _         |
| Half-life (In vivo)       | Rat (20 mg/kg)                     | 9 hours                                                  | _         |
| ADME                      |                                    |                                                          |           |
| CYP Inhibition            | In vitro                           | No significant inhibition of Cyp3A4, 2C9, 1A2, or 2C19.  |           |
| Plasma Protein<br>Binding | Rat / Human                        | 97%                                                      | -         |
| Permeability              | Caco-2 model                       | High permeability, not subject to efflux.                |           |



## **Phase 1 Clinical Trial Protocol**

Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of **PNB-001** in Healthy Adult Subjects.

### 1. Objectives

- Primary Objectives:
  - To assess the safety and tolerability of single ascending doses (SAD) and multiple ascending doses (MAD) of PNB-001 in healthy adult subjects.
  - To determine the maximum tolerated dose (MTD) of PNB-001 in both SAD and MAD settings.
- Secondary Objectives:
  - To characterize the pharmacokinetic (PK) profile of PNB-001 and its metabolites following single and multiple oral doses.
  - To evaluate the effect of food on the pharmacokinetics of **PNB-001** (optional cohort).

#### 2. Study Design

This is a two-part study: a Single Ascending Dose (SAD) phase followed by a Multiple Ascending Dose (MAD) phase. Both phases will be randomized, double-blind, and placebo-controlled. The study will be conducted at a certified clinical research unit.

- Part 1: Single Ascending Dose (SAD)
  - Healthy subjects will be enrolled into sequential cohorts.
  - Within each cohort, subjects will be randomized to receive a single oral dose of either
     PNB-001 or a placebo.
  - Dose escalation for the next cohort will proceed only after a safety review of all data from the current cohort.







- Part 2: Multiple Ascending Dose (MAD)
  - Following a satisfactory safety review from the SAD phase, new cohorts of healthy subjects will be enrolled.
  - Subjects will be randomized to receive daily oral doses of either PNB-001 or a placebo for 14 consecutive days.
  - Safety and PK will be monitored throughout the dosing period and during a follow-up phase.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PNB-001 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. jchps.com [jchps.com]



- 3. hospitalhealthcare.com [hospitalhealthcare.com]
- 4. medrxiv.org [medrxiv.org]
- 5. pnbvesper.com [pnbvesper.com]
- To cite this document: BenchChem. [Application Notes and Protocols for PNB-001 Phase 1 Clinical Trial Design]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8263531#phase-1-clinical-trial-design-for-pnb-001]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com